Methanone, (3-amino-4,5-dihydroxyphenyl)(4-methylphenyl)-
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Overview
Description
RO-61-3662 is a bioactive chemical.
Scientific Research Applications
Electrochemical Synthesis and Anti-Stress Oxidative Properties
- Electrochemical Synthesis : A study described a two-step, one-pot electrochemical synthesis process involving a starting material similar to Methanone. This synthesis led to novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).
Synthesis and Molecular Docking for Antiviral Activity
- Antiviral Activity : Research focused on synthesizing a novel compound structurally similar to Methanone, which was then analyzed for antiviral activity through molecular docking. The study used density functional theory for optimization and natural bond orbital analysis for stability and charge transfer assessment (FathimaShahana & Yardily, 2020).
Imaging Agent in Parkinson's Disease
- Parkinson's Disease Imaging : A compound closely related to Methanone was synthesized for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This compound was shown to have high radiochemical yield and purity, making it significant in neurodegenerative disease research (Wang et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : A series of derivatives structurally similar to Methanone were synthesized and tested for antimicrobial activity. Some compounds demonstrated significant antibacterial activity, comparable to standard drugs like Ofloxacin and Fluconazole (Yar et al., 2006).
Antioxidant Properties
- Antioxidant Research : A study synthesized derivatives of Methanone and evaluated their antioxidant activities. These compounds showed effective antioxidant power, with one derivative being identified as the most potent antioxidant and radical scavenger (Çetinkaya et al., 2012).
UV Absorption and Crystal Structure
- UV Absorption and Crystal Structure : Research on a compound similar to Methanone involved characterizing its UV absorption spectrum and analyzing its crystal structure. The compound exhibited strong ultraviolet absorption between 240-360 nm, which is significant in materials science (Zheng-min, 2009).
Properties
CAS No. |
254912-17-9 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 |
IUPAC Name |
Methanone, (3-amino-4,5-dihydroxyphenyl)(4-methylphenyl)- |
InChI |
InChI=1S/C14H13NO3/c1-8-2-4-9(5-3-8)13(17)10-6-11(15)14(18)12(16)7-10/h2-7,16,18H,15H2,1H3 |
InChI Key |
DXEPTAYUUHUOGM-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(O)=C(O)C(N)=C1)C2=CC=C(C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO-61-3662; RO-613662; RO61-3662. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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